

2-Fluorobenzamide: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Fluorobenzamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzamide, a halogenated aromatic amide, has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its strategic importance lies in the unique electronic properties conferred by the fluorine atom at the ortho position, which can significantly influence the reactivity of the aromatic ring and the amide functionality. This fluorination can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making **2-fluorobenzamide** a favored scaffold in the design and synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **2-fluorobenzamide**, offering detailed experimental protocols and data to support its use in research and development.

Physicochemical Properties of 2-Fluorobenzamide

A thorough understanding of the physicochemical properties of **2-fluorobenzamide** is essential for its effective application in synthesis. The presence of the electronegative fluorine atom ortho to the amide group influences its solubility, melting point, and reactivity.

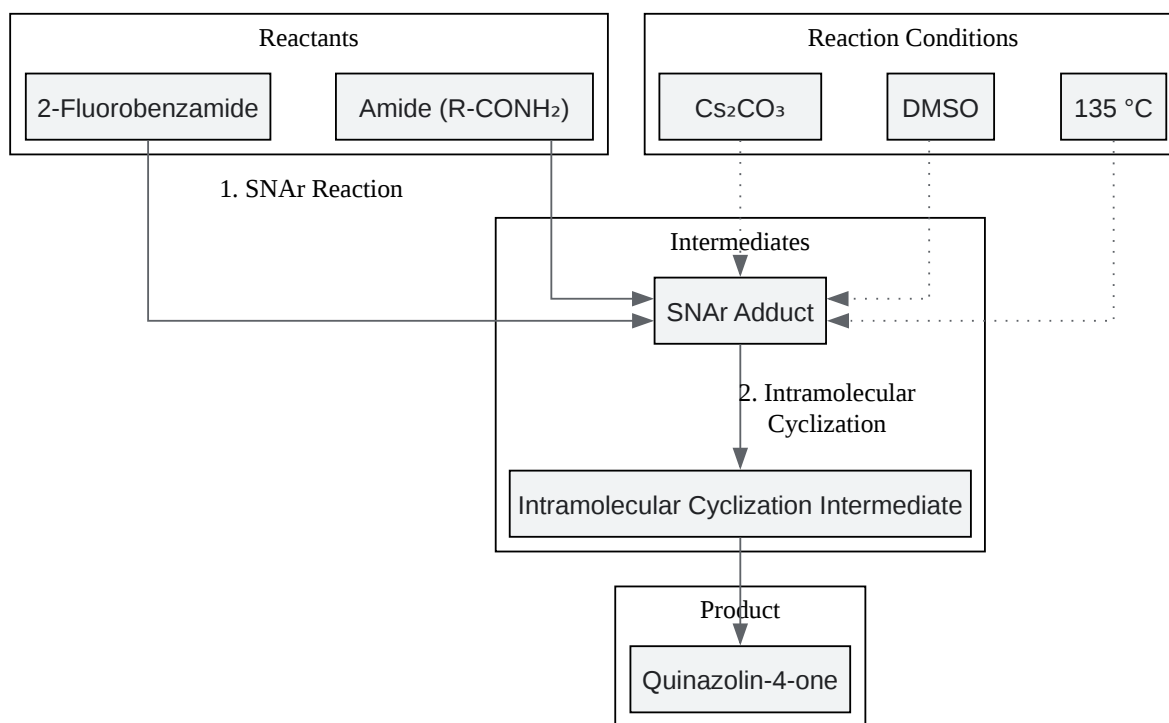
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ FNO	[1]
Molecular Weight	139.13 g/mol	[1][3]
Appearance	White to almost white crystalline powder	[1][4]
Melting Point	116 - 119 °C	[1]
Boiling Point (Calculated)	516.89 K	[5]
Vapor Pressure	0.00109 mmHg	[3][4]
Water Solubility (log ₁₀ WS)	-1.97 (Calculated)	[5]
Octanol/Water Partition Coefficient (logP)	0.925 (Calculated)	[5]
CAS Number	445-28-3	[1]

2-Fluorobenzamide as a Synthetic Building Block

The reactivity of **2-fluorobenzamide** is characterized by the interplay between the electron-withdrawing fluorine atom and the amide group. This substitution pattern makes it a valuable precursor for a variety of synthetic transformations, including nucleophilic aromatic substitution, rearrangement reactions, and cross-coupling reactions.

Synthesis of Quinazolin-4-ones

One of the most powerful applications of **2-fluorobenzamide** is in the synthesis of quinazolin-4-ones, a class of heterocyclic compounds with a broad spectrum of biological activities. A transition-metal-free approach involves the cesium carbonate-promoted S_NAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization.



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Synthesis of Quinazolin-4-ones from **2-Fluorobenzamide**.

- To a 25 mL tube equipped with a magnetic stirrer, add 2-fluoro-N-methylbenzamide (153.1 mg, 1.0 mmol), benzamide (302.8 mg, 2.5 mmol), and cesium carbonate (Cs₂CO₃, 815.1 mg, 2.5 mmol).
- Add freshly distilled dimethyl sulfoxide (DMSO, 4.0 mL) under a nitrogen atmosphere.
- Seal the tube and stir the reaction mixture at 135 °C for 24 hours in an oil bath.
- After cooling to room temperature, pour the reaction mixture into a mixture of water (50.0 mL) and ethyl acetate (20.0 mL).

- Separate the two phases and extract the aqueous layer with ethyl acetate (3 x 20.0 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Table of Yields for the Synthesis of Substituted Quinazolin-4-ones from **2-Fluorobenzamides**[\[4\]](#)

2-Fluorobenzamide Derivative	Amide	Product	Yield (%)
2-Fluoro-N-methylbenzamide	2-Bromobenzamide	2-(2-Bromophenyl)-3-methylquinazolin-4(3H)-one	64
2-Fluorobenzamide	4-Methoxybenzamide	2-(4-Methoxyphenyl)quinazolin-4(3H)-one	60
2-Fluorobenzamide	Benzamide	2-Phenylquinazolin-4(3H)-one	63
2-Fluoro-N-propylbenzamide	2-Iodobenzamide	2-(2-Iodophenyl)-3-propylquinazolin-4(3H)-one	69

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[\[6\]](#) This transformation proceeds through an isocyanate intermediate and can be used to synthesize 2-fluoroaniline from **2-fluorobenzamide**.

General Experimental Protocol (Adapted for **2-Fluorobenzamide**)

Note: A specific experimental protocol for the Hofmann rearrangement of **2-fluorobenzamide** was not found in the searched literature. The following is a general procedure.

- Prepare a solution of sodium hypobromite (or sodium hypochlorite) in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
- Add **2-fluorobenzamide** to the cold hypobromite solution and stir.
- Slowly warm the reaction mixture to facilitate the rearrangement to the isocyanate.
- The isocyanate is then hydrolyzed in situ to 2-fluoroaniline and carbon dioxide.
- Extract the 2-fluoroaniline from the aqueous solution using an organic solvent.
- Purify the product by distillation or chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine or amide.^[7] **2-Fluorobenzamide** can participate in Ullmann-type reactions to form N-aryl-**2-fluorobenzamides**, which are valuable intermediates in medicinal chemistry.

General Experimental Protocol (Adapted for **2-Fluorobenzamide**)^[2]

Note: A specific experimental protocol for the Ullmann condensation of **2-fluorobenzamide** was not found in the searched literature. The following is a general procedure for the N-arylation of benzamides.

- In a reaction vessel, combine the benzamide (e.g., **2-fluorobenzamide**), aryl halide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃).
- Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS.

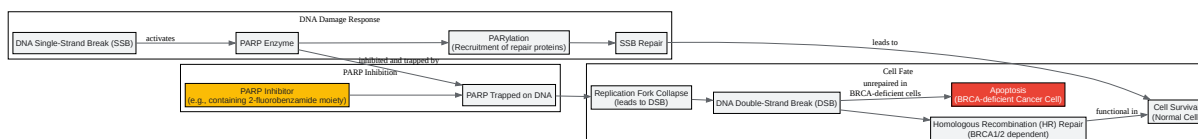
- Upon completion, cool the reaction mixture and perform an aqueous workup.
- Extract the product with an organic solvent, dry the organic layer, and concentrate.
- Purify the crude product by column chromatography or recrystallization.

Suzuki Coupling

While direct Suzuki coupling of the amide group is not typical, **2-fluorobenzamide** can be a precursor to compounds that undergo Suzuki coupling. For instance, the fluorine atom can be displaced, or the amide can be part of a larger molecule where another functional group (e.g., a halide) is present for the cross-coupling reaction.

Applications in Drug Development: PARP Inhibitors

A significant application of the **2-fluorobenzamide** scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[8] PARP enzymes are crucial for DNA single-strand break repair. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibition of PARP leads to synthetic lethality. The **2-fluorobenzamide** moiety is often incorporated into the structure of PARP inhibitors to enhance their binding affinity and pharmacokinetic properties.



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Mechanism of PARP Inhibition and Synthetic Lethality.

The **2-fluorobenzamide** portion of the inhibitor often forms crucial hydrogen bonding and π -stacking interactions within the nicotinamide binding pocket of the PARP enzyme, contributing to its high potency.

Conclusion

2-Fluorobenzamide is a valuable and versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. Its unique electronic properties and reactivity allow for its participation in a range of important synthetic transformations, including the construction of complex heterocyclic scaffolds like quinazolin-4-ones. The incorporation of the **2-fluorobenzamide** moiety has proven to be a successful strategy in the design of potent enzyme inhibitors, as exemplified by its presence in several PARP inhibitors. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of **2-fluorobenzamide** in their own research endeavors. Further exploration into the development of specific and efficient protocols for various cross-coupling and rearrangement reactions starting from **2-fluorobenzamide** will undoubtedly expand its utility and solidify its role as a key component in the synthetic chemist's toolbox.

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